1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine
Description
1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core substituted with a 3-(4-chlorophenyl)acryloyl group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and transporters .
Properties
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-16-8-10-17(11-9-16)14(18)7-4-12-2-5-13(15)6-3-12/h2-7H,8-11H2,1H3/b7-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWGFVNUJVKSPF-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine typically involves the reaction of 4-methylpiperazine with 4-chlorocinnamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is typically carried out in a continuous or batch process, followed by purification steps such as recrystallization or column chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acryloyl group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the acryloyl group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can lead to alterations in cellular signaling pathways, ultimately affecting cellular functions and processes.
Comparison with Similar Compounds
Structural Analogues of 1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine
The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:
*Calculated based on molecular formula.
Substituent Effects on Pharmacological Activity
- Acryloyl vs. Benzhydryl (Chlorcyclizine) : The acryloyl group in the target compound introduces electron-deficient double bonds, enabling Michael addition or conjugation with biological nucleophiles. In contrast, Chlorcyclizine’s benzhydryl group enhances lipophilicity and steric bulk, favoring histamine H₁ receptor antagonism .
- Dual Substitution (Benzodioxol Derivative) : The benzodioxol-acryloyl hybrid in combines electron-rich (benzodioxole) and electron-poor (acryloyl) motifs, which may modulate serotonin or dopamine receptor interactions .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (~320.8 g/mol) is lighter than Chlorcyclizine (328.87 g/mol) but heavier than simpler piperazine derivatives. Its acryloyl group may reduce aqueous solubility compared to sulfonyl-containing analogs .
- LogP Values : Chlorcyclizine’s logP (estimated ~5.2) reflects high lipophilicity due to the benzhydryl group, whereas the acryloyl derivative likely has moderate lipophilicity (logP ~3.5–4.0), balancing membrane permeability and solubility .
Biological Activity
1-[3-(4-Chlorophenyl)acryloyl]-4-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological activities. The synthesis typically involves the reaction of 4-methylpiperazine with an appropriate acrylate derivative. The presence of the 4-chlorophenyl group enhances its biological activity by influencing interactions with biological targets.
Antibacterial Activity
Studies have shown that derivatives of piperazine, including this compound, exhibit significant antibacterial properties. For instance, compounds with similar structures have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | S. typhi | Moderate |
| This compound | B. subtilis | Strong |
Antifungal Activity
The compound has also been evaluated for its antifungal properties. Research indicates that similar piperazine derivatives exhibit promising antifungal activity against various pathogenic fungi, suggesting that this compound may share these characteristics .
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | Low |
| This compound | Aspergillus niger | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of piperazine derivatives is well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Anticancer Activity
Research has indicated that piperazine derivatives possess anticancer properties through mechanisms that may include apoptosis induction and cell cycle arrest. For example, studies show that certain piperazine compounds can inhibit tumor growth in vitro and in vivo models .
Case Studies
Several studies have focused on the biological evaluation of piperazine derivatives:
- Study 1 : A series of piperazine derivatives were synthesized and evaluated for their antibacterial activity against a panel of bacterial strains. The results indicated that compounds with a chlorophenyl group exhibited enhanced activity compared to their non-chlorinated counterparts .
- Study 2 : In a study assessing the antifungal efficacy of various piperazine derivatives, it was found that those containing halogen substituents displayed significantly lower MIC values against pathogenic fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
